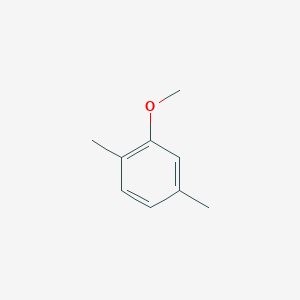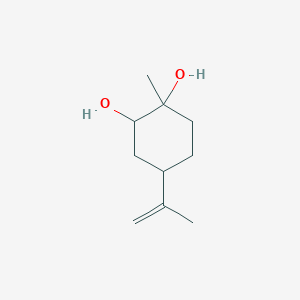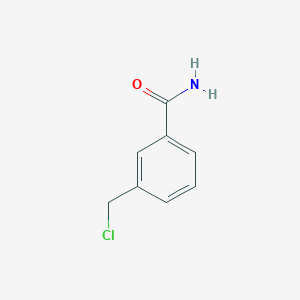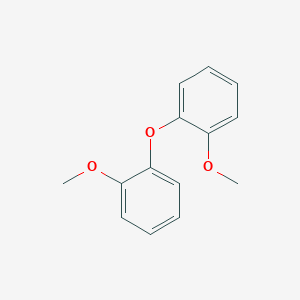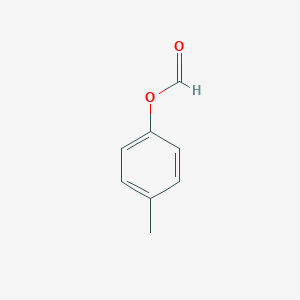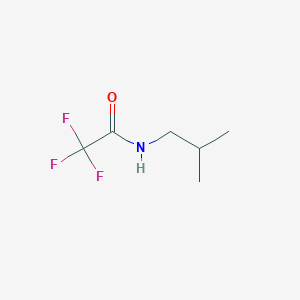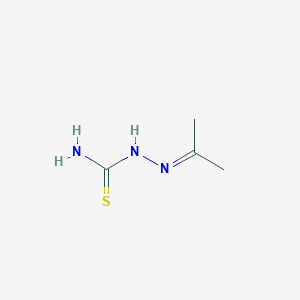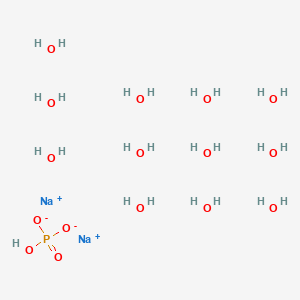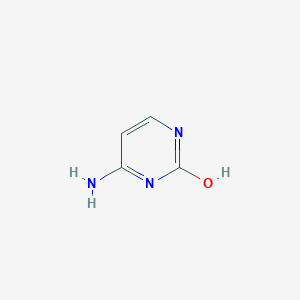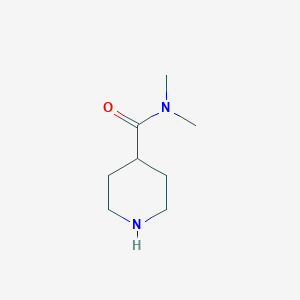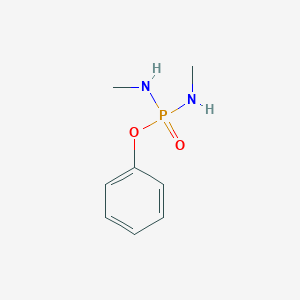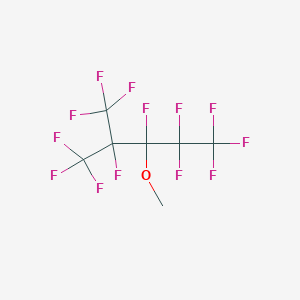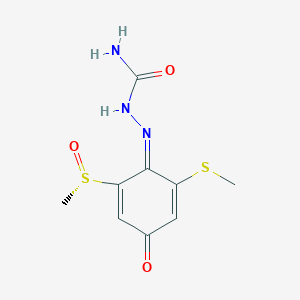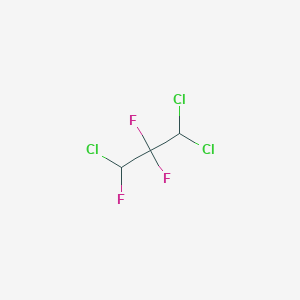
1,1,3-Trichloro-2,2,3-trifluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trichloro-2,2,3-trifluoropropane, also known as HCFC-123, is a colorless gas that has been widely used as a refrigerant and fire extinguishing agent. Due to its ozone-depleting potential, HCFC-123 has been phased out under the Montreal Protocol. However, its unique chemical properties have made it a subject of interest in scientific research.
Mechanism Of Action
1,1,3-Trichloro-2,2,3-trifluoropropane acts as a halocarbon, which means it contains halogen atoms that can react with ozone in the atmosphere. When 1,1,3-Trichloro-2,2,3-trifluoropropane is released into the atmosphere, it can react with sunlight and break down into other compounds that can deplete the ozone layer.
Biochemical And Physiological Effects
1,1,3-Trichloro-2,2,3-trifluoropropane has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent greenhouse gas, which can contribute to climate change.
Advantages And Limitations For Lab Experiments
1,1,3-Trichloro-2,2,3-trifluoropropane has some advantages for use in lab experiments, such as its low toxicity and high solubility in organic compounds. However, due to its ozone-depleting potential, it is not recommended for use in experiments that require large amounts of the gas.
Future Directions
1. Development of alternative refrigerants and fire extinguishing agents that do not deplete the ozone layer.
2. Investigation of the potential health effects of 1,1,3-Trichloro-2,2,3-trifluoropropane exposure.
3. Study of the environmental impact of 1,1,3-Trichloro-2,2,3-trifluoropropane and its breakdown products.
4. Development of new synthesis methods for 1,1,3-Trichloro-2,2,3-trifluoropropane that are more environmentally friendly.
5. Exploration of the use of 1,1,3-Trichloro-2,2,3-trifluoropropane as a solvent in industrial processes.
In conclusion, 1,1,3-Trichloro-2,2,3-trifluoropropane is a chemical compound that has been widely used as a refrigerant and fire extinguishing agent. Despite its usefulness, it has been phased out due to its ozone-depleting potential. However, 1,1,3-Trichloro-2,2,3-trifluoropropane remains a subject of interest in scientific research due to its unique chemical properties and potential applications in various fields. Future research will continue to explore the environmental impact, health effects, and potential uses of this compound.
Synthesis Methods
1,1,3-Trichloro-2,2,3-trifluoropropane can be synthesized by the reaction of 1,1,1-trichloroethane with hydrogen fluoride in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is purified by distillation.
Scientific Research Applications
1,1,3-Trichloro-2,2,3-trifluoropropane has been studied for its potential as a solvent for organic compounds, as well as its use in gas chromatography and as a blowing agent in the production of foam insulation. It has also been investigated for its potential as a refrigerant in air conditioning and refrigeration systems.
properties
CAS RN |
131221-36-8 |
|---|---|
Product Name |
1,1,3-Trichloro-2,2,3-trifluoropropane |
Molecular Formula |
C3H2Cl3F3 |
Molecular Weight |
201.4 g/mol |
IUPAC Name |
1,1,3-trichloro-2,2,3-trifluoropropane |
InChI |
InChI=1S/C3H2Cl3F3/c4-1(5)3(8,9)2(6)7/h1-2H |
InChI Key |
PJJNYNCHHJISIH-UHFFFAOYSA-N |
SMILES |
C(C(C(Cl)Cl)(F)F)(F)Cl |
Canonical SMILES |
C(C(C(Cl)Cl)(F)F)(F)Cl |
synonyms |
1,1,3-Trichloro-2,2,3-trifluoropropane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



